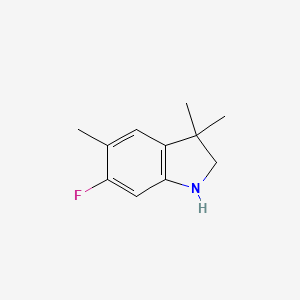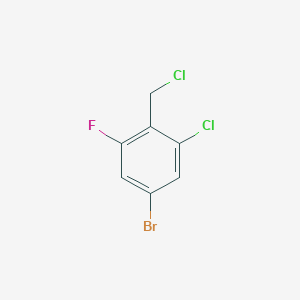![molecular formula C13H23BrO B13068753 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to a methylcyclohexane ring through an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane typically involves the following steps:
Bromination: The bromomethyl group is introduced to the cyclopentyl ring through a bromination reaction. This can be achieved by reacting cyclopentylmethanol with hydrobromic acid (HBr) in the presence of a catalyst.
Etherification: The bromomethylcyclopentyl intermediate is then reacted with 3-methylcyclohexanol in the presence of a base such as sodium hydride (NaH) to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Major Products Formed
Substitution: Depending on the nucleophile used, products such as hydroxymethylcyclopentyl ethers, cyanomethylcyclopentyl ethers, or aminomethylcyclopentyl ethers can be formed.
Oxidation: Products such as cyclopentylmethanol derivatives or cyclopentanone derivatives can be obtained.
Aplicaciones Científicas De Investigación
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to study enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the cycloalkane rings provide structural stability and hydrophobic interactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-ethylcyclohexane: Similar in structure but with an ethyl group instead of a methyl group on the cyclohexane ring.
1-(Bromomethyl)-1-(cyclopentyloxy)cyclopentane: Similar in structure but with a different cycloalkane ring.
Propiedades
Fórmula molecular |
C13H23BrO |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
1-[1-(bromomethyl)cyclopentyl]oxy-3-methylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-11-5-4-6-12(9-11)15-13(10-14)7-2-3-8-13/h11-12H,2-10H2,1H3 |
Clave InChI |
UJZIASVLWDDLSY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)OC2(CCCC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



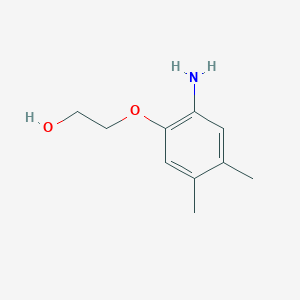
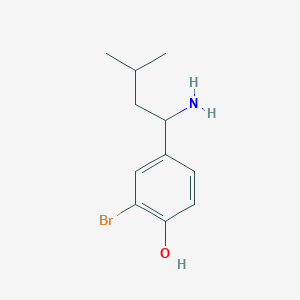
![4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)

![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
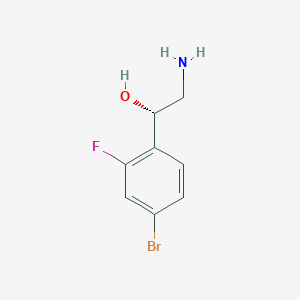

![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
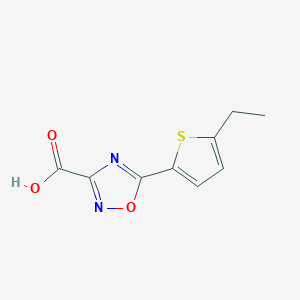
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)
